molecular formula C11H10N4O2 B6124969 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

Cat. No. B6124969
M. Wt: 230.22 g/mol
InChI Key: FOFBPSKOCCKERZ-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone, also known as H2BDC, is a potent chelator that has been widely used in various scientific research studies. This compound has shown promising results in the fields of chemistry, biology, and medicine due to its unique properties and potential applications.

Mechanism of Action

4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone acts as a chelator by binding to metal ions through its hydrazone and pyrimidine moieties. The resulting complex is stable and can be used for various applications. 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has also been shown to induce apoptosis in cancer cells by disrupting the redox balance and inhibiting the activity of key enzymes involved in cell survival.
Biochemical and Physiological Effects
4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has also been shown to have antioxidant properties and to protect against oxidative stress. Moreover, 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has been shown to have anti-inflammatory properties and to reduce inflammation in various biological systems.

Advantages and Limitations for Lab Experiments

4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for various applications. Moreover, 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has a high affinity for metal ions, making it an excellent chelator for various biological systems. However, 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.

Future Directions

There are several future directions for the use of 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone in scientific research. One potential application is the use of 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone as a diagnostic tool for the detection of metal ions in biological systems. Moreover, 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone can be used as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Furthermore, the development of new derivatives of 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone with improved properties and reduced toxicity can lead to new applications for this compound in various fields.
Conclusion
In conclusion, 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone is a potent chelator that has been widely used in various scientific research studies. This compound has shown promising results in the fields of chemistry, biology, and medicine due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone have been discussed in this paper. Further research on 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone can lead to new applications and discoveries in various fields.

Synthesis Methods

4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone can be synthesized through a simple and efficient method. The synthesis involves the reaction of 4-hydroxybenzaldehyde and dihydrazinecarboxamide in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.

Scientific Research Applications

4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has been extensively used in scientific research studies due to its unique properties. This compound has been used as a chelator for various metal ions, including Fe(II), Fe(III), Cu(II), and Zn(II). 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has also been used as a fluorescent probe for the detection of metal ions in biological systems. Moreover, 4-hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone has been used as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-9-3-1-8(2-4-9)7-13-15-11-12-6-5-10(17)14-11/h1-7,16H,(H2,12,14,15,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFBPSKOCCKERZ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzaldehyde (6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone

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